Enzymatic Potency: Cdc7-IN-14 vs. Clinical Candidate XL413
Cdc7-IN-14 demonstrates superior target engagement compared to the Phase 1 clinical candidate XL413. In biochemical assays measuring CDC7 kinase activity, Cdc7-IN-14 achieves an IC50 of <1 nM , whereas XL413 exhibits an IC50 of 3.4 nM under comparable ATP-competitive conditions .
| Evidence Dimension | In vitro enzymatic potency (IC50) against CDC7 kinase |
|---|---|
| Target Compound Data | IC50 < 1 nM |
| Comparator Or Baseline | XL413: IC50 = 3.4 nM |
| Quantified Difference | >3.4-fold increase in potency for Cdc7-IN-14 |
| Conditions | Biochemical kinase assay (vendor-reported) |
Why This Matters
The >3-fold increase in potency may translate to a lower required working concentration in cellular assays, potentially reducing off-target effects and enabling more robust target validation in sensitive experimental systems.
